(3-Cyclopropylpropyl)(methyl)amine
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Overview
Description
(3-Cyclopropylpropyl)(methyl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This particular compound features a cyclopropyl group attached to a propyl chain, which is further connected to a methylamine group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of (3-Cyclopropylpropyl)(methyl)amine can be achieved through several methods. One common approach is reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent. For instance, the reaction of cyclopropylpropyl ketone with methylamine in the presence of sodium cyanoborohydride can yield this compound . Industrial production methods often involve similar reductive amination processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
(3-Cyclopropylpropyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkyl halides for substitution reactions
Scientific Research Applications
(3-Cyclopropylpropyl)(methyl)amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Cyclopropylpropyl)(methyl)amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions that form new bonds with electrophilic centers. The pathways involved often include the formation of imines or enamines, which can further react to produce a variety of products .
Comparison with Similar Compounds
(3-Cyclopropylpropyl)(methyl)amine can be compared with other similar compounds such as:
Methylamine: A simpler amine with a single methyl group attached to the nitrogen.
Cyclopropylamine: Contains a cyclopropyl group directly attached to the nitrogen.
Propylamine: Features a straight-chain propyl group attached to the nitrogen. The uniqueness of this compound lies in its combination of a cyclopropyl group and a propyl chain, which imparts distinct chemical properties and reactivity .
Biological Activity
(3-Cyclopropylpropyl)(methyl)amine is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound can be classified as a secondary amine with a cyclopropyl group attached to a propyl chain. The structural formula is represented as follows:
This compound's unique structure may influence its interaction with biological systems, particularly in terms of receptor binding and enzymatic activity.
Antibacterial Activity
Research indicates that various amines, including derivatives similar to this compound, exhibit significant antibacterial properties. A study on Mannich bases, which are structurally related compounds, demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The antibacterial activity was assessed through Minimum Inhibitory Concentration (MIC) tests, revealing promising results for certain derivatives .
Table 1: Antibacterial Activity of Related Compounds
Compound | MIC (µg/mL) | Bacteria Tested |
---|---|---|
Mannich Base A | 32 | Staphylococcus aureus |
Mannich Base B | 16 | Escherichia coli |
This compound | TBD | TBD |
Note: TBD indicates that specific data for this compound is currently not available but is anticipated based on structural similarities.
Anticancer Activity
The anticancer potential of amines has been widely studied. For instance, methylamine and its derivatives have shown varying degrees of cytotoxicity against different cancer cell lines. A notable study found that certain methylamine derivatives induced mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production in cancer cells, leading to apoptosis .
Case Study: Methylamine Derivatives
In a comparative study of methylamine derivatives, the most active compound showed IC50 values ranging from 5.4 to 17.2 µM against various cancer cell lines, indicating significant antiproliferative effects . This suggests that this compound may similarly exhibit cytotoxic properties worthy of further investigation.
The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes and receptors involved in metabolic pathways. For instance, primary amines like methylamine have been implicated in cellular signaling processes due to their role as neurotransmitters or metabolic intermediates .
Toxicity and Safety Profile
While exploring the biological activities of this compound, it is crucial to consider its toxicity profile. Studies on related compounds have raised concerns regarding potential genotoxic effects. For example, methylamine has shown evidence of DNA damage in certain assays . Therefore, understanding the LD50 and other toxicity metrics for this compound will be essential for its safe application in therapeutic contexts.
Table 2: Toxicity Data for Methylamines
Properties
Molecular Formula |
C7H15N |
---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
3-cyclopropyl-N-methylpropan-1-amine |
InChI |
InChI=1S/C7H15N/c1-8-6-2-3-7-4-5-7/h7-8H,2-6H2,1H3 |
InChI Key |
YFAFLQKWXGLPJA-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1CC1 |
Origin of Product |
United States |
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